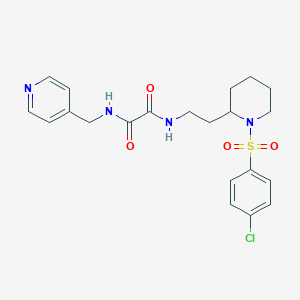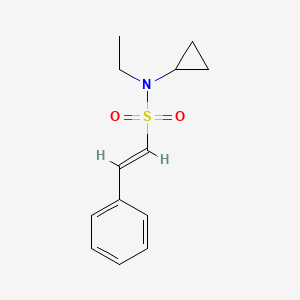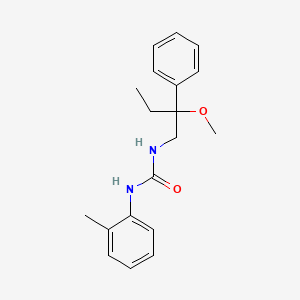![molecular formula C18H16N2O B2543287 2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol CAS No. 361158-05-6](/img/structure/B2543287.png)
2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol is a derivative of 4-methyl-2-aminoquinolines, which can be synthesized through a cyclization process. The structure of this compound suggests that it contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The presence of an amino group on the phenyl ring and a vinyl linkage indicates potential for further chemical modifications and reactivity.
Synthesis Analysis
The synthesis of derivatives of 4-methyl-2-aminoquinolines, which are structurally related to the compound of interest, has been reported using a cyclization method involving 2-vinylphenylthioureas in the presence of mercuric oxide . This method provides a versatile approach to functionalize the quinoline core by introducing various substituents at the 2-amino position through the vinyl linkage.
Molecular Structure Analysis
Although the specific molecular structure of 2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol is not detailed in the provided papers, the general structure of 2-aminoquinolines and their derivatives can be inferred. The quinoline core typically exhibits planarity, which can contribute to the stability of the molecule and its potential interactions with other chemical entities. The substituents on the quinoline core, such as the 2-aminophenyl vinyl group and the methyl group at the 5-position, are likely to influence the electronic properties and overall reactivity of the molecule.
Chemical Reactions Analysis
The provided papers do not offer specific reactions involving 2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol. However, the presence of the amino group and the vinyl linkage in the molecule suggests that it may undergo various chemical reactions, such as nucleophilic substitution, electrophilic addition, or condensation reactions. The reactivity of the molecule can be further modulated by the introduction of substituents, as indicated by the increased reactivity of Schiff bases upon the introduction of α-benzoyl and α-ester groups .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Luminescent Properties
A study by Serdyuk et al. (2012) explored the synthesis and luminescent properties of quinoline derivatives, highlighting the potential of these compounds in creating materials with significant luminescence. Although not directly mentioning 2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol, the research on related quinoline derivatives underscores the importance of structural modifications in altering the photophysical properties of these compounds. The introduction of specific functional groups can considerably enhance the quantum yield, making these derivatives valuable for applications in light-emitting devices and fluorescent markers (Serdyuk et al., 2012).
Organic Synthesis Applications
Trofimov et al. (2018) discussed the one-step synthesis of quinoline derivatives via the interaction of 2-methylquinoline with certain reactants under specific conditions. This methodology illustrates the compound's role in facilitating the formation of complex organic structures, which could be pivotal in pharmaceutical synthesis and material science. The study highlights the versatility and reactivity of quinoline derivatives, suggesting that 2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol could serve a similar function in synthesizing novel organic compounds with potential utility across various domains (Trofimov et al., 2018).
Photoluminescence and Metallic Complexes
Research by Ouyang Xin-hua et al. (2007) on 8-hydroxyquinoline derivatives and their metallic complexes sheds light on the significant potential of these compounds in the development of luminescent materials. By synthesizing and studying the fluorescence properties of these derivatives, the study provides insights into how modifications in the quinoline structure can influence luminescence characteristics. This is particularly relevant for the development of optical materials, sensors, and imaging agents, where the tailored luminescent properties of such derivatives can be incredibly beneficial (Ouyang Xin-hua et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(E)-2-(2-aminophenyl)ethenyl]-5-methylquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-12-6-11-17(21)18-15(12)10-9-14(20-18)8-7-13-4-2-3-5-16(13)19/h2-11,21H,19H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNPQGMGCVFUJJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)O)C=CC3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CC(=NC2=C(C=C1)O)/C=C/C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-4-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2543206.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2543208.png)
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2543209.png)

![4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B2543211.png)
![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2543213.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2543215.png)
![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol](/img/structure/B2543216.png)




